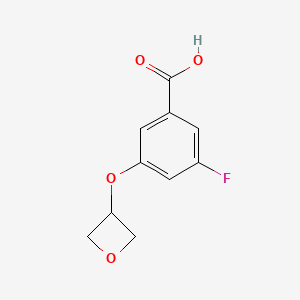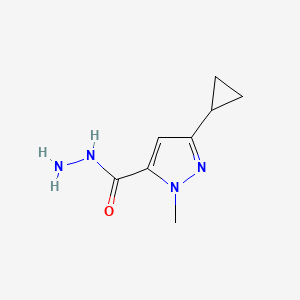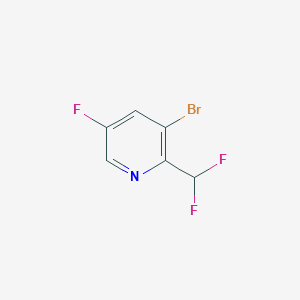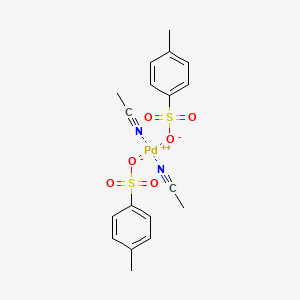
Bis(acetonitrile)palladium(II) p-toluenesulfonate
Übersicht
Beschreibung
Bis(acetonitrile)palladium(II) p-toluenesulfonate is an organometallic compound with the linear formula C18H20N2O6S2Pd . It is a yellow powder and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The molecular structure of Bis(acetonitrile)palladium(II) p-toluenesulfonate is represented by the formula C18H20N2O6S2Pd . The compound is an adduct of two acetonitrile ligands with palladium (II) p-toluenesulfonate .Chemical Reactions Analysis
Bis(acetonitrile)palladium(II) p-toluenesulfonate is a newly developed Pd catalyst for the enantioselective intermolecular Heck reaction of tri-substituted alkenyl alcohols with aryl boronic acids .Physical And Chemical Properties Analysis
Bis(acetonitrile)palladium(II) p-toluenesulfonate is a yellow powder . It is air sensitive and should be stored in an inert atmosphere, under -20°C . The exact mass is 529.98 g/mol .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
Bis(acetonitrile)palladium(II) chloride, a closely related compound, is utilized in catalyzing the cyclization of δ-alkenyl oximes to nitrones, leading to the synthesis of complex isoxazolidine-derived heterocycles. This process demonstrates high efficiency, with yields ranging from 81% to 85% (Frederickson et al., 1997).
Methoxycarbonylation of Olefins
Palladium(II) complexes, including those with p-toluenesulfonate, act as effective catalyst precursors in the selective methoxycarbonylation of ethylene and styrene. This process yields various propanoates, demonstrating the complex's utility in organic synthesis (Gusev et al., 2003).
Regioselective Alkylation of Indoles
The bis(acetonitrile)palladium(II) chloride complex efficiently catalyzes the regioselective alkylation of indoles with benzylic and allylic alcohols. This reaction occurs under moisture and air-insensitive conditions, highlighting the complex's versatility in organic synthesis (Das & Roy, 2013).
Hydrolysis and Structural Applications
In a study involving palladium-mediated hydrolysis of coordinated acetonitrile, a dinuclear palladium(II) species was synthesized. This research provides insights into the structural and molecular properties of palladium(II) complexes, essential for various applications in chemistry (Borriello et al., 2005).
Stereoselective and Regioselective Additions
Bis(acetonitrile) palladium dichloride is used to facilitate stereoselective and regioselective additions to alkyl-substituted 1,4-cyclohexadienes. The product complexes obtained are of significant importance in the field of organometallic chemistry (Soederberg et al., 1990).
Safety And Hazards
The compound is classified as toxic. It has hazard statements H331-H302-H312-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFAQUPBJRCNL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6PdS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetonitrile)palladium(II) p-toluenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



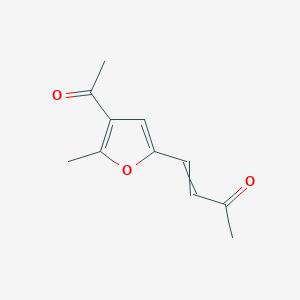
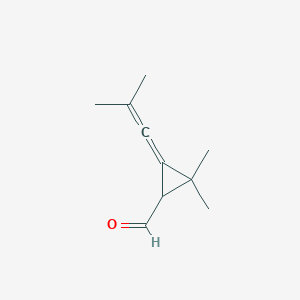
![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)
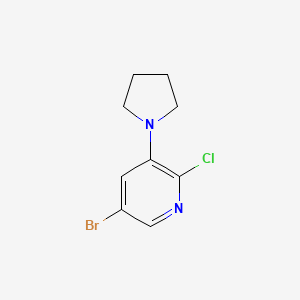
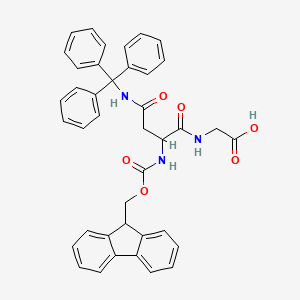
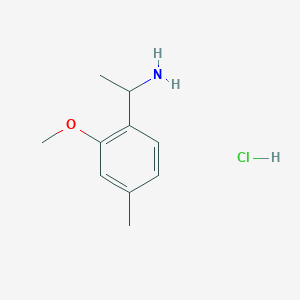
![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)
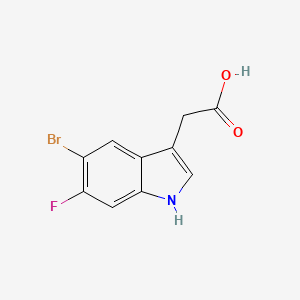
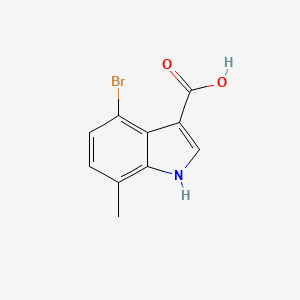

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)
